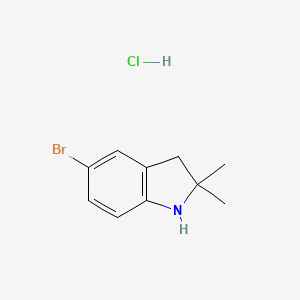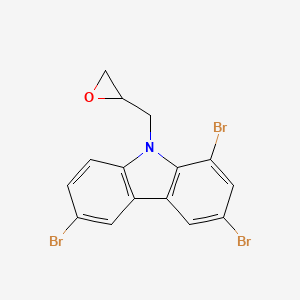
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of carbazole derivatives and has been synthesized by various methods.
Wirkmechanismus
The mechanism of action of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is not well-understood. However, it has been reported to have good electron transport properties, which can potentially be attributed to its unique structure. The carbazole moiety in the compound is known to have good pi-conjugation, which can facilitate the movement of electrons.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole. However, it has been reported to have low toxicity and has not shown any significant adverse effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is its unique structure, which makes it a potential candidate for use in various applications. Additionally, it has been reported to have good solubility in common organic solvents, making it easy to handle in the lab. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole has the potential for use in various applications, and there are several future directions that can be explored. One of the potential directions is the development of new synthetic methods that can improve the yield and reduce the cost of the compound. Additionally, further studies can be conducted to understand the mechanism of action and optimize its properties for use in organic electronics. Furthermore, the potential use of this compound in other fields, such as catalysis and drug discovery, can also be explored.
Conclusion:
In conclusion, 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a unique chemical compound that has gained significant attention in the field of organic chemistry. It has potential applications in various fields, including organic electronics, catalysis, and drug discovery. Although there is limited information available on its biochemical and physiological effects, it has been reported to have low toxicity and has not shown any significant adverse effects in animal studies. Further research is needed to explore its potential applications and optimize its properties for use in various fields.
Synthesemethoden
Several methods have been reported for the synthesis of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole. One of the commonly used methods involves the reaction of 9-oxiran-2-ylmethylcarbazole with bromine in the presence of a Lewis acid catalyst. Another method involves the reaction of 9H-carbazole with 1,3,6-tribromo-2,5-dimethoxybenzene in the presence of a palladium catalyst. Both methods have been reported to give good yields of the compound.
Wissenschaftliche Forschungsanwendungen
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics. It has been reported to have good electron transport properties, making it a potential candidate for use in organic semiconductors. Additionally, it has been studied for its potential use in the development of OLEDs (organic light-emitting diodes) and solar cells.
Eigenschaften
IUPAC Name |
1,3,6-tribromo-9-(oxiran-2-ylmethyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br3NO/c16-8-1-2-14-11(3-8)12-4-9(17)5-13(18)15(12)19(14)6-10-7-20-10/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZAXSLZUQYAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C(=CC(=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2792686.png)
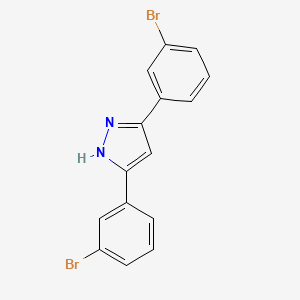
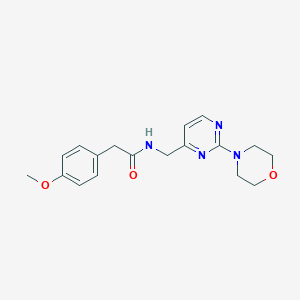
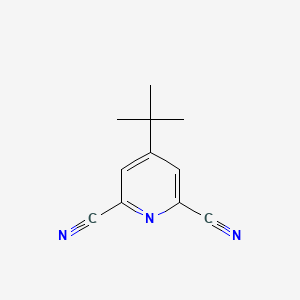

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2792695.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B2792696.png)


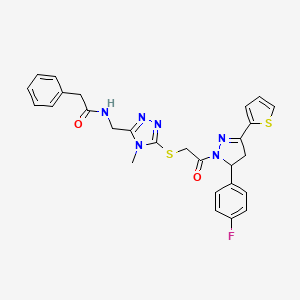
![(4-Chloro-2-methylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidi n-4-yl]amine](/img/structure/B2792703.png)
![6-Cyclopropyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2792705.png)
